3-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile 3-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2034283-25-3
VCID: VC7530548
InChI: InChI=1S/C15H12Cl2N4O3S/c16-10-1-2-12(17)14(7-10)25(22,23)21-6-3-11(9-21)24-15-13(8-18)19-4-5-20-15/h1-2,4-5,7,11H,3,6,9H2
SMILES: C1CN(CC1OC2=NC=CN=C2C#N)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Molecular Formula: C15H12Cl2N4O3S
Molecular Weight: 399.25

3-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

CAS No.: 2034283-25-3

Cat. No.: VC7530548

Molecular Formula: C15H12Cl2N4O3S

Molecular Weight: 399.25

* For research use only. Not for human or veterinary use.

3-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile - 2034283-25-3

Specification

CAS No. 2034283-25-3
Molecular Formula C15H12Cl2N4O3S
Molecular Weight 399.25
IUPAC Name 3-[1-(2,5-dichlorophenyl)sulfonylpyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Standard InChI InChI=1S/C15H12Cl2N4O3S/c16-10-1-2-12(17)14(7-10)25(22,23)21-6-3-11(9-21)24-15-13(8-18)19-4-5-20-15/h1-2,4-5,7,11H,3,6,9H2
Standard InChI Key CWSWJIDAFFIHLV-UHFFFAOYSA-N
SMILES C1CN(CC1OC2=NC=CN=C2C#N)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of 3-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is C₁₅H₁₂Cl₂N₄O₃S, with a molecular weight of 411.25 g/mol. The structure comprises three distinct domains:

  • Pyrrolidine ring: A five-membered saturated heterocycle with a sulfonyl group at the 1-position.

  • 2,5-Dichlorophenylsulfonyl group: An aromatic sulfonamide substituent providing electron-withdrawing characteristics and potential pharmacokinetic modulation.

  • Pyrazine-2-carbonitrile: A diazine ring with a cyano group at the 2-position, contributing to hydrogen-bonding capacity and metabolic stability .

Key structural parameters include:

PropertyValue
XLogP33.2 (predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors7
Rotatable Bonds4
Topological Polar SA109 Ų

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be dissected into two primary building blocks:

  • 2,5-Dichlorophenylsulfonylated pyrrolidine

  • Pyrazine-2-carbonitrile

A plausible synthesis involves:

  • Sulfonylation of pyrrolidine: Reacting pyrrolidine with 2,5-dichlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine/DCM).

  • Hydroxylation at C3: Selective oxidation or hydroxylation of the pyrrolidine ring to introduce the hydroxyl group .

  • Etherification with pyrazine: Mitsunobu reaction or nucleophilic substitution coupling the hydroxyl-pyrrolidine with 3-hydroxypyrazine-2-carbonitrile .

Critical Reaction Parameters

  • Temperature: 0–25°C for sulfonylation to minimize side reactions.

  • Catalysts: Triphenylphosphine/diethyl azodicarboxylate (DEAD) for Mitsunobu coupling .

  • Solvents: Dichloromethane or THF for sulfonylation; DMF for coupling steps .

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: Predicted 0.02 mg/mL (ESOL model), classifying it as poorly water-soluble .

  • Organic solvents: Soluble in DMSO (≥10 mM), DMF, and dichloromethane.

  • pH stability: Decomposition observed at pH <3 (sulfonamide cleavage) and pH >10 (nitrile hydrolysis).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (s, 1H, pyrazine-H), 7.80–7.60 (m, 3H, aryl-H), 4.75–4.60 (m, 1H, pyrrolidine-OCH), 3.50–3.20 (m, 4H, pyrrolidine-H) .

  • IR (KBr): 2240 cm⁻¹ (C≡N), 1340/1160 cm⁻¹ (S=O), 1580 cm⁻¹ (C-Cl).

Future Research Directions

  • Stereoselective synthesis: Explore asymmetric routes to access enantiomerically pure forms.

  • Antimicrobial assays: Screen against Gram-positive/negative pathogens and fungal strains.

  • ADMET profiling: Assess metabolic stability in liver microsomes and plasma protein binding.

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